N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282037
InChI: InChI=1S/C22H19F3N4/c1-3-15-9-11-17(12-10-15)27-18-13-14(2)26-21-19(16-7-5-4-6-8-16)20(22(23,24)25)28-29(18)21/h4-13,27H,3H2,1-2H3
SMILES:
Molecular Formula: C22H19F3N4
Molecular Weight: 396.4 g/mol

N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16282037

Molecular Formula: C22H19F3N4

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H19F3N4
Molecular Weight 396.4 g/mol
IUPAC Name N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H19F3N4/c1-3-15-9-11-17(12-10-15)27-18-13-14(2)26-21-19(16-7-5-4-6-8-16)20(22(23,24)25)28-29(18)21/h4-13,27H,3H2,1-2H3
Standard InChI Key DMNKYNNNTCOVFO-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C

Introduction

Structural Characterization and Molecular Properties

N-(4-Ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2, a phenyl group at position 3, a methyl group at position 5, and a 4-ethylphenylamine moiety at position 7. The trifluoromethyl group enhances electron-withdrawing effects, influencing both reactivity and binding affinity to biological targets . Key spectral data include:

  • ¹H-NMR: Signals at δ 7.64–7.76 ppm (aromatic protons), δ 2.12–2.17 ppm (methyl groups), and δ 10.36 ppm (NH protons) .

  • IR: Absorption bands at 3141 cm⁻¹ (NH stretch) and 2227 cm⁻¹ (C≡N stretch) .

The compound’s molecular weight (396.4 g/mol) and lipophilic nature (calculated logP: 4.2) suggest favorable membrane permeability, a critical factor for bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions starting with diazotization and coupling (Scheme 1) :

  • Diazotization: Aniline derivatives react with nitrous acid to form diazonium salts.

  • Coupling with Malononitrile: Diazonium salts couple with malononitrile to yield 2-arylazo-malononitrile intermediates .

  • Cyclization: Treatment with hydrazine hydrate under reflux forms the pyrazolo[1,5-a]pyrimidine core .

Microwave-assisted synthesis reduces reaction times from 6–7 hours to 15–20 minutes, improving yields by 15–20% .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Time (h)
Conventional Reflux69–816–7
Microwave Irradiation84–920.25–0.5
Ultrasound78–851–2

Chemical Modifications

The compound undergoes electrophilic substitution at the phenyl ring and nucleophilic displacement at the trifluoromethyl group. For example, reaction with N-(thiazol-2-yl) carbonohydrazonoyl dicyanide yields derivatives with enhanced antimicrobial activity .

Biological Activity and Mechanism of Action

Antimicrobial Properties

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), surpassing fluconazole (MIC: 8 µg/mL) . The trifluoromethyl group enhances membrane disruption via hydrophobic interactions .

Antitumor Activity

Against human cancer cell lines:

  • MCF-7 (Breast Cancer): IC₅₀ = 1.8 µM (vs. Doxorubicin: 0.9 µM) .

  • HepG-2 (Liver Cancer): IC₅₀ = 2.4 µM .
    Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .

Table 2: Cytotoxic Activity of Related Compounds

CompoundMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
N-(4-Ethylphenyl)-... (This Compound)1.82.4
3-Methyl-4-(4-methylphenyl) Derivative3.24.1
6-Methoxy-pyrazolo[1,5-a]pyrimidine5.66.3

Comparative Analysis with Structural Analogs

Role of Substituents

  • Trifluoromethyl Group: Increases metabolic stability and target binding affinity compared to methyl or methoxy groups .

  • 4-Ethylphenyl Moiety: Enhances solubility without compromising lipophilicity, addressing a common limitation in pyrazolopyrimidines.

Pharmacokinetic Advantages

  • Half-Life: 8.2 hours (vs. 3.1 hours for non-fluorinated analogs) .

  • Oral Bioavailability: 67% in rodent models, attributed to reduced first-pass metabolism .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a second-line therapy for doxorubicin-resistant cancers .

  • Infectious Diseases: Dual antibacterial/antifungal activity reduces polymicrobial infection risks .

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Optimizing substitutions at positions 2 and 7.

  • In Vivo Toxicity Profiling: Current data limited to acute toxicity (LD₅₀ > 500 mg/kg in mice) .

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